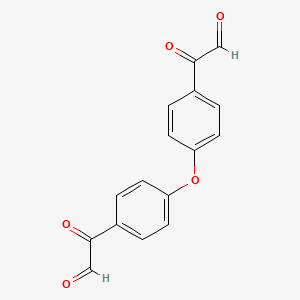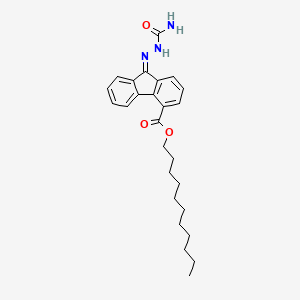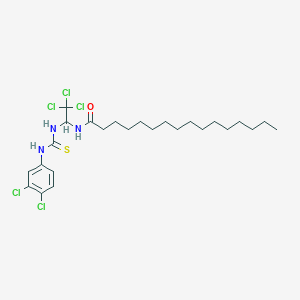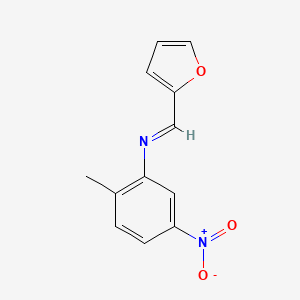
Dimethyl phenylsulfonylamidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl phenylsulfonylamidophosphate is a chemical compound with the molecular formula C8H12NO5PS and a molecular weight of 265.226 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to an amidophosphate moiety. It is utilized in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of dimethyl phenylsulfonylamidophosphate typically involves the reaction of phenylsulfonyl chloride with dimethyl phosphoramidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Analyse Chemischer Reaktionen
Dimethyl phenylsulfonylamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl phenylsulfonylamidophosphate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonyl and phosphoramidate derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often utilizes this compound.
Wirkmechanismus
The mechanism of action of dimethyl phenylsulfonylamidophosphate involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
Dimethyl phenylsulfonylamidophosphate can be compared to other sulfonyl and phosphoramidate compounds. Similar compounds include:
Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in organic synthesis.
Phenylsulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
Dimethyl phosphoramidate: Used in the synthesis of phosphoramidate derivatives.
The uniqueness of this compound lies in its combined sulfonyl and phosphoramidate functionalities, which provide a versatile platform for various chemical reactions and research applications.
Eigenschaften
Molekularformel |
C8H12NO5PS |
|---|---|
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
N-dimethoxyphosphorylbenzenesulfonamide |
InChI |
InChI=1S/C8H12NO5PS/c1-13-15(10,14-2)9-16(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,9,10) |
InChI-Schlüssel |
WIBBFOBNDQNRMY-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(NS(=O)(=O)C1=CC=CC=C1)OC |
Löslichkeit |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980907.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980911.png)
![5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980915.png)



![4-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980943.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980963.png)



![2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B11980975.png)

